(4-Acetylpiperazin-1-yl)acetic acid

Descripción

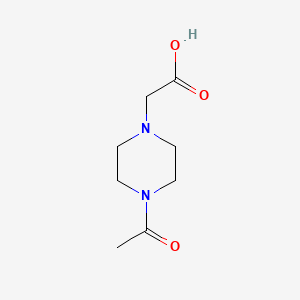

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJWUWGLJZYAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365999 | |

| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705941-45-3 | |

| Record name | 4-Acetyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705941-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 705941-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Acetylpiperazin 1 Yl Acetic Acid

Direct Synthesis Approaches for (4-Acetylpiperazin-1-yl)acetic acid

Direct synthesis focuses on constructing the target molecule in a minimal number of steps from precursors that already contain the core piperazine (B1678402) or acetylpiperazine structure.

Two principal laboratory-scale methods for the direct synthesis of this compound are prevalent.

The first and most common approach involves the N-alkylation of 1-Acetylpiperazine (B87704) with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid. This reaction is typically carried out under basic conditions to deprotonate the secondary amine of the piperazine ring, thereby activating it for nucleophilic attack on the haloacetic acid. google.com The choice of base is critical to ensure it is strong enough to deprotonate the piperazine nitrogen without reacting with the haloacetic acid moiety. google.com

A second direct route starts with Piperazin-1-yl-acetic acid . In this method, the free secondary amine of the piperazine ring is acetylated. This is a standard acylation reaction where an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is introduced to the piperazine derivative. ambeed.com The reaction is often performed in the presence of a base to neutralize the acid byproduct.

| Starting Material | Reagent | Typical Conditions | Product |

| 1-Acetylpiperazine | Haloacetic acid (e.g., Bromoacetic acid) | Basic conditions (e.g., K₂CO₃), organic solvent | This compound |

| Piperazin-1-yl-acetic acid | Acetic anhydride or Acetyl chloride | Basic conditions, organic solvent | This compound |

This table summarizes common laboratory methods for the direct synthesis of this compound.

For larger-scale synthesis, controlling the selectivity of the reaction to avoid byproducts is paramount. A significant challenge in piperazine chemistry is preventing disubstitution on both nitrogen atoms. nih.gov

One effective optimization strategy involves the use of a mono-protonated piperazine intermediate. nih.govmuni.cz By reacting piperazine with one equivalent of a strong acid, a piperazin-1-ium (B1237378) salt is formed in situ. muni.cz This effectively "protects" one of the nitrogen atoms through protonation, leaving the other available for a selective mono-functionalization, such as acetylation or alkylation. nih.govmuni.cz This method provides a simple, inexpensive, and "green" route to monosubstituted piperazines, as it avoids the traditional steps of introducing and removing a chemical protecting group. nih.gov The reaction can proceed in common solvents like methanol (B129727) or acetic acid. nih.gov

Another key aspect of optimization involves the reaction conditions for alkylation. When using N-substituted piperazines, employing two or more equivalents of the piperazine derivative can itself serve as the base, simplifying the reaction mixture. google.com Careful selection of solvents and temperature can also improve yields and reduce the formation of symmetrically disubstituted byproducts. nih.gov

Precursor-based Synthetic Routes to this compound

These routes involve a more stepwise construction of the molecule, building upon simpler piperazine derivatives or strategically adding the key functional groups in sequence.

The synthesis can commence from unsubstituted piperazine . A common strategy is a two-step sequence:

N-Acetylation: Piperazine is first reacted with an acetylating agent to form 1-Acetylpiperazine. To favor mono-acetylation, methods using protonated piperazine can be employed as described for process optimization. nih.govmuni.cz

N-Alkylation: The resulting 1-Acetylpiperazine is then alkylated with a haloacetic acid or its ester as previously described. google.comresearchgate.net

Alternatively, one can start with a different piperazine derivative. For instance, a synthesis could begin with 1-(4-hydroxyphenyl)piperazine , which can be acetylated using acetic anhydride to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine . google.comprepchem.com While this specific product is not the target compound, the reaction demonstrates a reliable method for acetylating a pre-substituted piperazine ring that could be adapted to other precursors.

The acetic acid group is typically introduced via an alkylation reaction using a suitable two-carbon electrophile. The most common reagents for this purpose are haloacetic acids (e.g., chloroacetic acid, bromoacetic acid) or their corresponding esters (e.g., ethyl bromoacetate). google.com

The alkylation of an N-substituted piperazine, like 1-Acetylpiperazine, with a haloacetic acid proceeds under basic conditions. google.com If an ester like ethyl bromoacetate (B1195939) is used, the initial product is the corresponding ethyl ester, Ethyl (4-acetylpiperazin-1-yl)acetate . This ester can then be hydrolyzed to the final carboxylic acid. chemicalbook.com This ester hydrolysis is a standard transformation, typically achieved by stirring in water at reflux or by using acidic or basic catalysis. chemicalbook.com This two-step approach (alkylation with an ester followed by hydrolysis) can sometimes offer advantages in terms of purification and handling compared to the direct use of haloacetic acids.

| Precursor | Reagent for Acetic Acid Moiety | Intermediate | Final Step |

| 1-Acetylpiperazine | Ethyl bromoacetate | Ethyl (4-acetylpiperazin-1-yl)acetate | Hydrolysis |

| 1-Acetylpiperazine | Bromoacetic acid | This compound | N/A (Direct formation) |

This table outlines strategies for incorporating the acetic acid functionality onto the piperazine core.

Chemical Reactivity and Functional Group Interconversions Involving the Piperazine Ring and Acetic Acid Functionality

This compound possesses two key reactive centers: the N-acetylated piperazine ring and the carboxylic acid group. Each can undergo a range of chemical transformations.

The N-acetyl group is an amide and is generally stable. However, under strong acidic or basic conditions, it can be hydrolyzed to regenerate the secondary amine, yielding Piperazin-1-yl-acetic acid . The tertiary amine within the piperazine ring is nucleophilic and can react with electrophiles, for example, to form quaternary ammonium (B1175870) salts.

The acetic acid functionality exhibits the typical reactivity of a carboxylic acid. solubilityofthings.com

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic catalysis.

Amide Bond Formation: It can be coupled with amines to form amides. This reaction is often facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-Acetylpiperazin-1-yl)ethanol , using strong reducing agents like lithium aluminum hydride (LiAlH₄). scribd.com

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used in a variety of subsequent acylation reactions. scribd.com

| Functional Group | Reaction Type | Reagents | Product Type |

| Acetic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Acetic Acid | Amide Formation | Amine, Coupling agents (e.g., EDC, HOBt) | Amide |

| Acetic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Acetic Acid | Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| N-Acetyl (Amide) | Hydrolysis | Strong Acid or Base | Secondary Amine |

This table summarizes key functional group interconversions for this compound.

Acylation Reactions at Piperazine Nitrogen Atoms

The piperazine ring of this compound contains two nitrogen atoms. One is an amide nitrogen, part of the acetyl group, and is generally unreactive under standard acylation conditions. The other is a secondary amine nitrogen, which is nucleophilic and serves as the primary site for acylation reactions.

This free secondary amine can react with various acylating agents, such as acyl chlorides or acid anhydrides, to introduce a new acyl group. nih.gov This reaction is a fundamental transformation, allowing for the extension of the molecule and the introduction of diverse functional groups. For instance, treatment of piperazinyl amides with an acyl chloride under basic conditions in a solvent like dichloromethane (B109758) can yield unsymmetrical diacyl piperazine derivatives. nih.gov This selective acylation is crucial in multistep syntheses where specific modifications on the piperazine ring are desired. The reactivity of the secondary amine makes it a key handle for creating a wide array of derivatives. rsc.org

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group is another key reactive site in the this compound molecule, enabling a range of chemical transformations. jackwestin.com These reactions typically involve nucleophilic acyl substitution, where the hydroxyl (-OH) group of the carboxylic acid is replaced by another nucleophile. libretexts.org

Common transformations include:

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to favor ester formation, a large excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.com Clay catalysts, such as montmorillonite, have also been employed to facilitate the esterification of carboxylic acids with acetic acid. google.com

Amide Formation: The reaction of the carboxylic acid with a primary or secondary amine produces an amide. Since the direct reaction is often slow and results in salt formation, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate the coupling. libretexts.orglibretexts.org The carboxylic acid first reacts with the activating agent to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. libretexts.org This acyl chloride can then be used in subsequent reactions, such as the acylation of amines or alcohols, often under milder conditions than the parent carboxylic acid. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). uomustansiriyah.edu.iq The reaction with borane is often preferred for its selectivity and safer handling. uomustansiriyah.edu.iq

These transformations of the carboxylic acid group are fundamental in organic synthesis, allowing for the construction of various functional derivatives from the this compound scaffold. jackwestin.com

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is essential for minimizing environmental impact and improving process efficiency. For this compound, these principles can be applied by evaluating metrics like atom economy and reaction mass efficiency, and by making informed choices about solvent use. unibo.it

Reaction Mass Efficiency and Atom Economy in Synthetic Schemes

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. scranton.eduprimescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product. scranton.edu Addition and rearrangement reactions often have high atom economies. scranton.edunih.gov

A common synthesis route for this compound involves the alkylation of 1-acetylpiperazine with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction: 1-Acetylpiperazine + Chloroacetic Acid → this compound + HCl

Let's analyze the atom economy for this reaction:

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | Reactant |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Reactant |

| This compound | C₈H₁₄N₂O₃ | 186.21 | Desired Product |

| Hydrochloric Acid (byproduct) | HCl | 36.46 | Byproduct |

Calculation: % AE = (186.21 / (128.17 + 94.50)) * 100 % AE = (186.21 / 222.67) * 100 ≈ 83.6%

This calculation shows a relatively high atom economy, but it doesn't account for other substances used in the process.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual masses of reactants, yield, and stoichiometry. nih.gov It is defined as:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100 stolaf.edu

Solvent Selection and Environmental Impact Mitigation

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. unibo.it In the synthesis of piperazine derivatives, polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents are sometimes used. mdpi.commdpi.com However, these solvents are often associated with toxicity and disposal challenges.

Green chemistry encourages the use of more environmentally benign solvents. Key strategies for mitigating environmental impact through solvent selection include:

Using Greener Solvents: Preferable solvents include water, ethanol, and other bio-based solvents. mdpi.com For instance, some piperidine (B6355638) synthesis methods have been successfully adapted to use water as a solvent. mdpi.com

Solvent Reduction: Minimizing the total volume of solvent used directly reduces waste and energy consumption for heating, cooling, and distillation.

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), which is an ideal green chemistry scenario. nih.gov For example, the preparation of an intermediate for piperazinyl amides has been achieved by reacting 18β-glycyrrhetinic acid with acetic anhydride without any solvent at elevated temperatures. nih.gov

By carefully selecting solvents and applying green metrics, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Derivatization Strategies and Structure Activity Relationship Studies of 4 Acetylpiperazin 1 Yl Acetic Acid Analogs

Synthesis of Novel (4-Acetylpiperazin-1-yl)acetic acid Derivatives

The synthesis of novel analogs of this compound is a cornerstone of medicinal chemistry, aiming to enhance biological activity and improve pharmacokinetic profiles. Key modifications are strategically introduced at three primary sites: the N-4 acetyl group, the acetic acid moiety, and the piperazine (B1678402) ring.

Modifications at the N-4 Acetyl Group

Modifications at the N-4 acetyl group of the piperazine ring can significantly influence the molecule's interaction with biological targets. One common strategy involves the replacement of the acetyl group with other acyl or sulfonyl groups to explore the impact of different electronic and steric properties on activity.

While direct modifications of the N-4 acetyl group of the parent compound are not extensively documented in readily available literature, analogous transformations on similar piperazine-containing structures are common. For instance, the acetyl group can be hydrolyzed to yield the secondary amine, which can then be re-acylated or derivatized with a variety of substituents. A study on piperazinyl-pyrimidine analogues as Chikungunya virus inhibitors involved extensive lead optimization where modifications on and around the piperazine core were explored to establish a structure-activity relationship (SAR). nih.gov

A practical synthetic route to N-acetylated piperazine derivatives often involves the reaction of the corresponding non-acetylated piperazine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. For example, the synthesis of 1-acetyl-4-piperidones is achieved by reacting the non-acetylated piperidone with ketene (B1206846) in the presence of an acid catalyst. nih.gov Similar principles can be applied to the synthesis of N-acetylpiperazine derivatives.

In a study focused on proteasome inhibitors for visceral leishmaniasis, a compound incorporating a (4-acetylpiperazin-1-yl) moiety, specifically N-(3-(3-(4-acetylpiperazin-1-yl)imidazo[1,2-a]pyrimidin-7-yl)-4-fluorophenyl)pyrrolidine-1-carboxamide, was synthesized. acs.org This highlights the incorporation of the entire (4-acetylpiperazin-1-yl) group as a building block in more complex molecules.

The following table summarizes potential modifications at the N-4 position based on common synthetic strategies for piperazine derivatives.

| Modification Type | Reagents and Conditions | Potential Outcome |

| Deacetylation | Acid or base hydrolysis | Generation of the N-H piperazine precursor for further derivatization. |

| Re-acylation | Acyl chlorides, anhydrides in the presence of a base | Introduction of varied acyl groups to probe steric and electronic effects. |

| Sulfonylation | Sulfonyl chlorides in the presence of a base | Introduction of sulfonyl groups to alter polarity and hydrogen bonding capacity. |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., sodium triacetoxyborohydride) on the de-acetylated piperazine | Introduction of diverse alkyl substituents. nih.gov |

Derivatization at the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, commonly transformed into esters or amides to modulate properties such as solubility, membrane permeability, and metabolic stability.

Amide Formation: The synthesis of amides from the corresponding carboxylic acid is a well-established transformation. For instance, 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids have been converted to their amides by reacting the acid halide or ester with ammonia. google.com Similarly, this compound can be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate amide bond formation with a wide range of primary and secondary amines. nih.gov This approach allows for the introduction of diverse functionalities to explore new interactions with biological targets.

Esterification: Ester derivatives can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, or by reacting the corresponding acyl chloride with an alcohol. Amide-to-ester substitutions have been explored as a strategy to enhance the permeability and cellular activity of molecules by reducing the number of hydrogen bond donors and increasing lipophilicity. nih.gov

A study on norfloxacin (B1679917) analogs involved the synthesis of a chloroacetamide derivative which was then used to form a link to a thiazolidine-2,4-dione moiety, showcasing the utility of the acetic acid side chain as a linker. mdpi.com

The table below outlines common derivatization strategies for the acetic acid moiety.

| Derivative Type | Synthetic Approach | Key Reagents |

| Amides | Amide coupling | EDC, HOBt, various amines |

| Esters | Fischer esterification | Alcohols, acid catalyst |

| Acyl Halides | Halogenation | Thionyl chloride, oxalyl chloride |

| Hybrid Molecules | Multi-step synthesis using the acid as a linker | Chloroacetyl chloride followed by substitution |

Substitutions on the Piperazine Ring

Introducing substituents directly onto the carbon atoms of the piperazine ring offers a powerful way to create structural diversity and explore three-dimensional chemical space. nih.gov While the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in C-H functionalization have opened new avenues for ring substitution. researchgate.netmdpi.com

Methods for synthesizing substituted piperazine rings often start from chiral amino acids or involve cyclization reactions. nih.gov For example, a concise synthetic method has been developed to construct 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.gov This approach could potentially be adapted to synthesize analogs of this compound with substitutions at the C-2 or C-3 positions of the piperazine ring.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of aryl and alkyl groups at the carbon atoms adjacent to the nitrogen. mdpi.com These methods provide access to a wide range of C-substituted piperazine derivatives that were previously difficult to synthesize.

The following table summarizes various strategies for piperazine ring substitution.

| Substitution Position | Synthetic Strategy | Example |

| C-2, C-3 | Annulation from chiral 1,2-diamines | Synthesis of 3-substituted piperazine-2-acetic acid esters. nih.gov |

| C-2 | Photoredox-catalyzed C-H arylation | Arylation of N-protected piperazines with aryl halides. mdpi.com |

| C-2 | Decarboxylative cyclization | Reaction of aldehydes and amino-acid-derived diamines. mdpi.com |

| C-2, C-5, C-3, C-6 | Use of substituted piperazine starting materials | Incorporation of commercially available or synthesized substituted piperazines into the final molecule. nih.gov |

Rational Design Methodologies for this compound Derivatives

Rational drug design employs computational and strategic approaches to guide the synthesis of new derivatives with improved biological profiles. These methods aim to predict the interaction of molecules with their targets and their pharmacokinetic properties, thus streamlining the drug discovery process.

Computational Approaches to Derivative Design (e.g., Molecular Docking, ADMET Predictions)

Computational tools are invaluable in the design of novel this compound derivatives. Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a target protein, providing insights into key interactions that can be optimized. nih.govmdpi.com For instance, in a study of new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, molecular docking was used to design compounds with high affinity for serotonin (B10506) receptors. nuvisan.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical component of computational design. In silico tools can estimate properties such as solubility, lipophilicity, and potential for hERG channel interactions, helping to identify and filter out compounds with unfavorable pharmacokinetic or safety profiles early in the design process. nih.gov A study on norfloxacin analogues utilized in silico ADMET tools to estimate the druggability of the newly designed molecules. mdpi.com

The following table highlights the application of computational methods in derivative design.

| Computational Method | Application | Example |

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. | Designing piperazine derivatives with high affinity for serotonin receptors. nuvisan.com |

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties of designed compounds. | Assessing aqueous solubility, lipophilicity, and hERG channel interactions of piperazinyl-pyrimidine analogues. nih.gov |

| Pharmacophore Modeling | Identifies essential structural features required for biological activity. | Guiding the design of new derivatives with improved target interactions. |

| Quantum Mechanics Calculations | Determines electronic properties and reactivity of molecules. | Understanding the electronic basis of ligand-receptor interactions. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a molecule with a different one while retaining the key pharmacophoric features responsible for biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. A study on proteasome inhibitors utilized an extensive scaffold-hopping exercise, which included a compound with a (4-acetylpiperazin-1-yl) moiety, to identify a preclinical candidate with improved solubility and reduced genotoxicity. acs.org

The table below outlines key aspects of scaffold hopping and lead optimization.

| Strategy | Description | Goal |

| Scaffold Hopping | Replacing the molecular core with a different scaffold while maintaining key pharmacophoric features. | Discover novel chemical series, improve properties, and circumvent existing patents. acs.orgnih.gov |

| Lead Optimization | Iterative design, synthesis, and testing of analogs to improve the overall profile of a lead compound. | Enhance potency, selectivity, and ADMET properties. google.comnuvisan.com |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying a molecule to understand the relationship between its structure and biological activity. | Identify key structural features for activity and guide further optimization. nih.gov |

| Property-Based Design | Designing molecules to have specific physicochemical properties that are favorable for drug development. | Improve solubility, permeability, and metabolic stability. acs.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity and physicochemical properties of compounds derived from this compound are intrinsically linked to their molecular architecture. Through systematic modifications of the core structure, researchers can probe the specific features that enhance therapeutic effects and improve synthetic viability.

Elucidation of Structural Determinants for Biological Activity

The core structure of this compound serves as a versatile scaffold for developing new biologically active agents. The piperazine ring, the N-acetyl group, and the acetic acid moiety are all key points for derivatization, allowing for a thorough exploration of the chemical space and its impact on biological activity.

Research into related structures has shown that the piperazine nucleus is a critical component for various biological activities. For instance, in a series of quinazolinone derivatives, the acetamide (B32628) group attached to a piperazine ring was found to be important for antimicrobial activity. nih.gov The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its interaction with biological targets.

Key findings from studies on analogs highlight several structural determinants:

N-Acyl Substituents: The nature of the acyl group on the piperazine nitrogen is a significant determinant of activity. Replacing the simple acetyl group with more complex moieties can drastically alter the biological profile. For example, derivatives of anabasine (B190304) and cytisine, which also feature N-acyl piperidine-like rings, showed that introducing isoxazole (B147169) fragments led to pronounced antibacterial activity, while adamantane (B196018) derivatives exhibited the greatest antiviral effects. mdpi.com

Amide Conjugation: The carboxylic acid function of the parent compound is a prime site for creating amide derivatives. In one study, a series of acetamide derivatives linked to a quinazolinone nucleus via the piperazine structure were synthesized. nih.gov The biological evaluation of these compounds demonstrated that specific substitutions on the terminal aromatic ring were crucial for activity.

Halogenation: The presence of halogen atoms on appended aromatic rings often enhances biological activity. In a study of quinazolinone derivatives, compounds featuring a chlorinated phenyl moiety attached to the quinazolinone nucleus showed good antimicrobial activity. nih.gov Specifically, compounds with chloro and fluoro substitutions displayed significant antimicrobial effects. nih.gov

The Piperazine-Acetamide Linker: The integrity of the piperazin-1-yl-acetic acid linker is crucial. Studies on norfloxacin analogs indicated that a chloroacetamide intermediate, a reactive form of the acetylpiperazine moiety, possessed good antibacterial activity. mdpi.com This suggests that the distance and flexibility afforded by this linker are important for positioning the active pharmacophores correctly within a biological target, such as the active site of bacterial DNA gyrase. mdpi.com

The following table summarizes the structure-activity relationships for a series of antimicrobial compounds derived from a this compound-related scaffold.

| Compound ID | Key Structural Features | Observed Biological Activity |

| Compound 3 | 2,4-dichloro substitution on the terminal phenyl ring | Significant antimicrobial activity |

| Compound 5 | 4-fluoro substitution on the terminal phenyl ring | Good anticancer activity |

| Compound 8 | 4-chloro substitution on the terminal phenyl ring | Significant antimicrobial activity |

| Compound 11 | 2-hydroxy substitution on the terminal phenyl ring | Significant antimicrobial activity |

| Compound 12 | 4-hydroxy substitution on the terminal phenyl ring | Significant antimicrobial activity |

This table is based on data from a study on quinazolinone derivatives incorporating a piperazine moiety, illustrating the impact of substitution on biological activity. nih.gov

Correlations between Molecular Structure and Synthetic Accessibility

The synthetic accessibility of a molecule is a critical factor in drug discovery, determining the feasibility and cost of producing a compound. For analogs of this compound, the molecular structure directly correlates with the ease of synthesis.

A common method to quantify this is the Synthetic Accessibility Score (SAscore), which evaluates molecular complexity and fragment contributions based on historical synthetic knowledge. researchgate.net The score ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.net

The structural features of this compound and its derivatives influence their SAscore in several ways:

Core Scaffold: The parent compound, this compound, is a relatively simple molecule. Its synthesis typically involves the N-acetylation of a piperazine derivative followed by alkylation with a two-carbon unit, which are generally straightforward chemical transformations. This would result in a favorable (low) SAscore.

Fragment Contributions: The molecule is composed of common chemical fragments (piperazine, acetyl group, carboxylic acid) that are well-represented in chemical databases like PubChem. researchgate.net The prevalence of these fragments in known molecules contributes to a lower, more favorable SAscore. researchgate.net

Molecular Complexity: The introduction of complex ring systems, multiple stereocenters, or unusual ring fusions would increase the complexity penalty and thus raise the SAscore, indicating greater synthetic difficulty. researchgate.net For example, creating simple amide derivatives from the acetic acid moiety is a synthetically accessible route. However, building elaborate, multi-ring heterocyclic systems onto the core structure, as seen in some advanced antimicrobial agents, would significantly increase the synthetic challenge. nih.govmdpi.com

The synthetic routes employed for creating analogs often build upon the reactivity of the core structure. A common strategy involves using the carboxylic acid group to form amide bonds with various amines, a reliable and high-yielding reaction. Another approach uses a reactive intermediate like 2-(4-(2-chloroacetyl)piperazin-1-yl)acetamide, which can then be alkylated by different nucleophiles to generate a diverse library of compounds. nih.govmdpi.com The feasibility of these multi-step syntheses depends on the stability and reactivity of the intermediates and the absence of prohibitive structural features.

Biological Activities and Pharmacological Investigations of 4 Acetylpiperazin 1 Yl Acetic Acid and Its Derivatives

In Vitro Biological Evaluations

The in vitro assessment of (4-Acetylpiperazin-1-yl)acetic acid and its derivatives has revealed a spectrum of biological activities, highlighting their potential as modulators of various physiological and pathological processes.

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Derivatives of acetic acid containing a piperazine (B1678402) moiety have been investigated for their ability to inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. researchgate.netnih.govnih.gov The overactivation of aldose reductase during hyperglycemia leads to the accumulation of sorbitol, contributing to cellular stress and the pathogenesis of conditions such as diabetic neuropathy. researchgate.net

Research into acetic acid derivatives has shown that specific structural features can lead to potent aldose reductase inhibition. researchgate.net For instance, a series of novel acetic acid derivatives incorporating a quinazolin-4(3H)-one ring exhibited nanomolar inhibitory activity against aldose reductase. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the broader class of piperazine-containing acetic acid derivatives has demonstrated significant potential in this area. The design of these inhibitors often focuses on achieving selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1) to minimize potential side effects. nih.govimrpress.com

Table 1: Aldose Reductase Inhibition by Acetic Acid Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| Acetic acid derivatives with quinazolin-4(3H)-one ring | Aldose Reductase (AR) | Exhibited potent in vitro AR inhibitory effects at nanomolar concentrations. | researchgate.net |

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives | Aldose Reductase (ALR2) | Showed potent and selective inhibition of ALR2 over ALR1, with some derivatives also possessing antioxidant properties. | nih.govnih.gov |

| Spirobenzopyran scaffold-bearing acetic acid derivatives | Aldose Reductase (ARL2) | Synthesized and evaluated for their affinity and potency against the target enzyme. | imrpress.com |

Receptor Binding Assays (e.g., Neurokinin NK1 and NK3 Antagonists)

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors. scialert.net Of particular interest is their activity as antagonists of neurokinin (NK) receptors, specifically the NK1 and NK3 subtypes, which are implicated in emesis, pain, and menopausal vasomotor symptoms. nih.govacs.org

The neurokinin-1 (NK-1) receptor is a key target for antiemetic drugs, as its blockage prevents the action of substance P, a neurotransmitter involved in the vomiting reflex. acs.org Similarly, neurokinin 3 (NK3) receptor antagonists are being investigated for the treatment of menopausal hot flushes. nih.gov While direct binding data for this compound is limited in the search results, the broader class of piperazine derivatives has shown promise in this area. For example, fezolinetant, a neurokinin 3 receptor antagonist, is under investigation for treating menopausal symptoms. nih.gov

Table 2: Receptor Binding Activity of Piperazine Derivatives

| Compound Class | Receptor Target | Activity | Therapeutic Area | Reference(s) |

| Piperazine Derivatives | Neurokinin-1 (NK-1) Receptor | Antagonist | Antiemetic | acs.org |

| Piperazine Derivatives | Neurokinin-3 (NK-3) Receptor | Antagonist | Menopausal Vasomotor Symptoms | nih.gov |

| Indolyl-2-yl-(4-methyl-piperazin-1-yl) methanones | Histamine H4 Receptor | Antagonist | Antihistaminic | scialert.net |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Opioid Receptors | Antagonist | Opioid-related research |

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, Anti-biofilm)

A significant body of research has demonstrated the antimicrobial potential of piperazine derivatives. These compounds have been synthesized and evaluated against a range of bacterial and fungal pathogens, showing promising activity.

Substituted piperazine derivatives have been tested for their antibacterial effects against both Gram-positive strains like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. Similarly, their antifungal activity has been assessed against species like Candida albicans, Aspergillus niger, and Aspergillus flavus. In some cases, the synthesized compounds have shown significant antimicrobial and antifungal properties.

Furthermore, the ability of these derivatives to inhibit biofilm formation is an area of growing interest. Biofilms are communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. Some piperazine-based hybrids, such as norfloxacin-thiazolidinedione derivatives, have shown promising anti-biofilm activity, particularly against Gram-positive strains.

Table 3: Antimicrobial and Anti-biofilm Activity of Piperazine Derivatives

| Compound Series | Tested Organisms | Key Findings | Reference(s) |

| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus | Many synthesized compounds showed significant antimicrobial and antifungal properties. | |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger | Significant activity against bacterial strains; less active against tested fungi. | |

| Norfloxacin (B1679917)–thiazolidinedione hybrids | Gram-negative and Gram-positive bacteria, Candida sp. | Promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains. | |

| Piperazine-based cinnamic acids linked coumarin (B35378) hybrids | Escherichia coli | Exhibited significant antibacterial activity with a MIC of 12.5 μg/mL. | |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent that induced time-dependent growth inhibition. |

Anti-inflammatory Potential

The anti-inflammatory properties of piperazine derivatives have also been a focus of investigation. Inflammation is a complex biological response implicated in a wide range of diseases.

Studies on novel piperazine derivatives have demonstrated their potential to reduce inflammation. For example, a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to decrease acetic acid-induced writhing in a dose-dependent manner and reduce edema formation in a carrageenan-induced paw edema model. The mechanism of action for some of these compounds involves the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α.

Table 4: Anti-inflammatory Activity of Piperazine Derivatives

| Compound | Model | Key Findings | Reference(s) |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Acetic acid-induced writhing, Carrageenan-induced paw edema and pleurisy | Reduced writhing, paw edema, cell migration, and levels of pro-inflammatory cytokines (IL-1β and TNF-α). | |

| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) inhibition | A selected compound displayed anti-inflammatory effects with higher effectiveness than the reference sEH inhibitor, TPPU. |

In Vivo Pharmacological Profiling

In vivo studies have corroborated the anti-inflammatory effects observed in vitro. For instance, a new piperazine derivative, LQFM182, demonstrated dose-dependent anti-nociceptive and anti-inflammatory activity in mouse models. It reduced acetic acid-induced writhing and paw licking in the formalin test, as well as edema and inflammatory cell migration in the carrageenan-induced paw edema and pleurisy tests.

The in vivo antibacterial efficacy of piperazine derivatives has also been demonstrated. A novel pleuromutilin (B8085454) derivative containing a piperazine moiety, NPDM, exhibited a better therapeutic effect than the reference drug tiamulin (B153960) against MRSA in mouse thigh and systemic infection models.

Furthermore, the oral bioavailability of certain piperazine derivatives has been assessed. For example, ACP-103, a 5-HT(2A) receptor inverse agonist, demonstrated greater than 42.6% oral bioavailability in rats, indicating its potential for oral administration. In vivo studies on (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT), a potent aldose reductase inhibitor, showed that it improved nerve blood flow and motor nerve conduction velocity in diabetic rats, highlighting the in vivo relevance of aldose reductase inhibition. researchgate.net

Efficacy Evaluation in Disease Models (e.g., Overactive Bladder)

In these models, the efficacy of established antimuscarinic agents like oxybutynin (B1027) has been demonstrated, showing a significant reduction in voiding frequency. nih.gov The therapeutic landscape for OAB includes antimuscarinics and beta-3 agonists, which have been extensively evaluated for their ability to improve symptoms and quality of life. nih.gov For instance, mirabegron (B1684304) has shown superior improvement in health-related quality of life and efficacy compared to placebo. nih.gov The evaluation of any new compound, such as a derivative of this compound, would likely involve similar preclinical models to determine its potential for modulating detrusor muscle activity and alleviating OAB symptoms.

Assessment of Anti-nociceptive Effects

The anti-nociceptive potential of piperazine derivatives has been a significant area of investigation. A common preclinical model for assessing peripheral analgesic activity is the acetic acid-induced writhing test, which models visceral pain. mdpi.com In this test, the intraperitoneal administration of acetic acid causes abdominal constrictions, and a reduction in the number of these writhes indicates an anti-nociceptive effect. mdpi.comnih.gov

Numerous studies have demonstrated the anti-nociceptive properties of various piperazine derivatives. For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) was shown to reduce licking time in both the neurogenic and inflammatory phases of the formalin test and increase the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov Similarly, another piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), dose-dependently decreased the number of acetic acid-induced writhes and reduced paw licking time in the second phase of the formalin test. mdpi.comresearchgate.net

The table below summarizes the anti-nociceptive effects of selected piperazine derivatives in the acetic acid-induced writhing test.

| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference |

| LQFM202 | 50 | p.o. | 29% | researchgate.net |

| LQFM202 | 100 | p.o. | 52% | researchgate.net |

| LQFM202 | 200 | p.o. | 48% | researchgate.net |

| Triazine Derivative 10a | 200 | i.p. | 95% | nih.gov |

| Triazine Derivative 10b | 200 | i.p. | 98% | nih.gov |

These findings underscore the potential of the piperazine scaffold, and by extension this compound, as a basis for developing new analgesic agents. The mechanisms often involve peripheral actions, possibly through the inhibition of inflammatory mediators. nih.govcedarville.edu

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of piperazine derivatives are crucial for their development as therapeutic agents. Studies on various piperazine-containing compounds have highlighted diverse PK profiles. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated as potential serotonin (B10506) reuptake inhibitors. nih.govresearchgate.net The most promising compound from this series, A20, was found to be stable in human liver microsomes and possessed good pharmacokinetic properties, which supported its further investigation in in vivo antidepressant models. nih.govresearchgate.net

In the context of soluble epoxide hydrolase (sEH) inhibitors, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which contain a piperidine (B6355638) ring structurally related to piperazine, showed significant improvements in pharmacokinetic parameters upon oral administration in mice compared to earlier inhibitors. nih.gov For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (compound 52) demonstrated a substantial 65-fold increase in maximum concentration (Cmax) and a 3300-fold increase in the area under the curve (AUC) compared to its adamantane (B196018) analogue. nih.gov

PK/PD modeling is a valuable tool for understanding the relationship between drug concentration and effect. An example is the study of the convulsant interaction between the fluoroquinolone norfloxacin and biphenyl (B1667301) acetic acid, where modeling of cerebrospinal fluid concentrations helped to characterize the interaction. nih.gov Such approaches would be essential to define the therapeutic window and dosing regimens for this compound or its derivatives.

Elucidation of Mechanisms of Action

Target Identification and Validation (e.g., DNA Gyrase, Soluble Epoxide Hydrolase)

The piperazine moiety is a versatile scaffold that has been incorporated into inhibitors of various molecular targets.

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase and a validated target for antibiotics. targetmol.comgenawif.com It is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. targetmol.com Several classes of antibiotics, including the widely successful fluoroquinolones, function by inhibiting DNA gyrase. mdpi.com Piperazine derivatives have been explored as a new class of DNA gyrase inhibitors. google.com For example, piperidine-4-carboxamides (P4Cs) were identified as inhibitors of Mycobacterium abscessus DNA gyrase. nih.gov These compounds were shown to be bactericidal and active against biofilms, with resistance mutations mapping to the gyrA and gyrB genes that encode the gyrase subunits. nih.gov Furthermore, new hybrid molecules of norfloxacin incorporating a thiazolidinedione moiety via a piperazine linker have been designed to have a novel binding mode to DNA gyrase. mdpi.comnih.gov

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase (sEH) is another important therapeutic target. This enzyme metabolizes anti-inflammatory and analgesic epoxy-fatty acids into their less active diol counterparts. nih.gov Therefore, inhibiting sEH can increase the levels of beneficial endogenous mediators, making sEH inhibitors promising agents for treating pain and inflammation. mdpi.comnih.gov The piperazine and piperidine scaffolds are featured in many potent sEH inhibitors. nih.govnih.gov For instance, a series of 2-(piperidin-4-yl)acetamides were developed as potent sEH inhibitors with anti-inflammatory activity. nih.gov Some sEH inhibitors containing these cyclic amine structures exhibit low nanomolar inhibitory concentrations (IC50). targetmol.com

The table below shows the inhibitory activity of selected compounds against human soluble epoxide hydrolase (sEH).

| Compound Class | Example Compound | Target | IC50 (nM) | Reference |

| Benzohomoadamantane-based urea | Compound 1 | human sEH | 3.1 | nih.gov |

| Phenyl-quinoline-based | LQ-38 | sEH | 5.2 | targetmol.com |

| Piperidine-based urea | (Rac)-EC5026 | sEH | Ki = 0.06 | targetmol.com |

| Patented Inhibitor | Example 57 | human sEH | pIC50 = 8.4 | medchemexpress.com |

Modulation of Cellular Pathways

The biological effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways.

One key pathway implicated in the action of some piperazine derivatives is the serotonergic system . The derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) was found to exert its anti-nociceptive effects through the serotonergic pathway, as its effects were antagonized by pretreatment with serotonergic antagonists. nih.gov Additionally, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were specifically designed as selective serotonin reuptake inhibitors (SSRIs), demonstrating potent inhibition of serotonin reuptake, a primary mechanism for treating depression. nih.govresearchgate.net

Another critical area is the modulation of inflammatory pathways . The anti-inflammatory effects of piperazine derivatives are often linked to the downregulation of pro-inflammatory cytokines. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce cell migration, myeloperoxidase activity, and the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in a pleurisy model. mdpi.comresearchgate.net Similarly, some sEH inhibitors suppress the expression of TNF-α and IL-6, contributing to their anti-inflammatory effects. targetmol.com

Finally, for derivatives targeting DNA gyrase, the modulated pathway is DNA replication and repair . By inhibiting gyrase, these compounds lead to DNA damage, including double-stranded breaks, which induces the bacterial SOS response, a pathway involved in DNA repair. nih.gov

Applications of 4 Acetylpiperazin 1 Yl Acetic Acid in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Complex Organic Synthesis

The structural features of (4-acetylpiperazin-1-yl)acetic acid make it an important scaffold in the creation of more complex molecules. The carboxylic acid group allows for the formation of amide bonds, a fundamental linkage in many biologically active compounds, while the acetylated piperazine (B1678402) ring can influence the solubility, stability, and receptor-binding properties of the final product.

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are recognized as key intermediates in the synthesis of a range of pharmaceutical compounds. The piperazine core is a common motif in many drug classes. The ability to modify both the nitrogen atoms of the piperazine ring allows for the creation of diverse chemical libraries for drug screening. For instance, the related compound, (4-phenyl-piperazin-1-yl)-acetic acid, is available as a hydrochloride salt for research purposes, highlighting the utility of this class of compounds in proteomics research. scbt.com Similarly, derivatives like ethyl 2-(piperazin-1-yl)acetate serve as foundational materials for more elaborate syntheses. bldpharm.com The synthesis of related structures, such as 1-acetyl-4-(4-hydroxyphenyl)piperazine, further demonstrates the role of acetylated piperazines as intermediates in creating compounds with potential pharmaceutical applications. guidechem.comgoogle.com

Precursor for Active Pharmaceutical Ingredients

The compound serves as a direct precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its structure is incorporated into the final API, often providing the central scaffold onto which other chemical groups are attached to achieve the desired pharmacological activity. The versatility of the piperazine ring system, which can be mono- or di-substituted, allows for its use in creating a wide array of derivatives. muni.cz For example, piperazic acid, a related cyclic hydrazine (B178648) motif, is a nonproteinogenic amino acid found in several bioactive natural products and is a target for chemical synthesis to fuel drug development. mdpi.com The synthesis of compounds like (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid, an impurity of the antihistamine Cetirizine, underscores the role of piperazine acetic acid derivatives as precursors in drug manufacturing. lgcstandards.com

Therapeutic Potential of this compound-based Compounds

Derivatives synthesized from this compound have shown promise in several therapeutic areas, including as neurokinin receptor antagonists, antimicrobial agents, and anti-inflammatory drugs.

Development of Neurokinin Receptor Antagonists

Compounds based on the this compound scaffold have been investigated for their potential as neurokinin (NK) receptor antagonists. The NK-1 receptor, in particular, is a target for drugs used to treat chemotherapy-induced nausea and vomiting, as well as other neurological disorders. The synthesis of the NK-1 receptor antagonist Aprepitant, for example, involves complex morpholine (B109124) and piperazine-like structures, highlighting the importance of such scaffolds in this therapeutic class. nih.govmdpi.com Research into novel NK-1 receptor antagonists has utilized conformationally constrained amino acids to create potent compounds, with acetylation being a key final step in the synthesis of some analogues. nih.gov This indicates that the acetylated piperazine moiety can be a crucial element in the design of new NK-1 receptor antagonists.

Antimicrobial Drug Candidates

The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial agents. By modifying the this compound structure, researchers have developed novel compounds with potential antibacterial and antifungal activity.

In one study, hybrid molecules combining norfloxacin (B1679917) with a thiazolidinedione substituent at the piperazine moiety were synthesized. nih.govnih.gov These new compounds were designed to have a novel binding mode to bacterial DNA gyrase, potentially overcoming existing quinolone resistance. nih.govnih.gov The resulting derivatives showed promising activity against Gram-negative bacteria and also exhibited properties that could prevent biofilm formation in Gram-positive strains. nih.govnih.gov

Another example involves the synthesis of a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM). mdpi.com This compound demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in hospital and community settings. mdpi.com The study highlights the potential of using piperazinyl-acetyl moieties to create potent new antibiotics. mdpi.com

| Compound Type | Target Organism/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Norfloxacin-Thiazolidinedione Hybrids | Gram-negative and Gram-positive bacteria (DNA gyrase/biofilm) | Promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains. | nih.govnih.gov |

| Pleuromutilin Derivative (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent with a better therapeutic effect than the reference drug tiamulin (B153960) in a mouse thigh infection model. | mdpi.com |

Anti-inflammatory Agents

Derivatives of piperazine have been explored for their anti-inflammatory properties. The core structure of this compound can be found in various compounds designed to modulate inflammatory pathways. For instance, a study on piperazinylthienylpyridazine derivatives, which share the piperazine core, showed that some of these compounds possess anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov Another study synthesized new derivatives of the H1 antihistamine cyclizine, a piperazine derivative, and found that these new compounds demonstrated noticeable effects in decreasing acute inflammation, possibly by reducing vascular permeability. brieflands.com Research on tetrahydropiperic acid, derived from piperine (B192125) (which contains a piperidine (B6355638) ring, structurally related to piperazine), has shown it can suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β. nih.gov These findings suggest that the piperazine-acetic acid scaffold is a promising starting point for the development of novel anti-inflammatory drugs.

Therapies for Metabolic Syndrome

The piperazine moiety, a core component of this compound, is a structural feature in compounds investigated for therapies targeting metabolic syndrome. Research has shown that overactivity of the sympathetic nervous system is linked to components of metabolic syndrome like hypertension and obesity. nih.gov Consequently, inhibiting the adrenergic nervous system presents a viable therapeutic strategy. nih.gov

Studies on piperazine derivatives have explored this avenue. For instance, the non-selective α1B-/α2A-adrenoceptor antagonist, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, was shown to effectively lower elevated glucose and triglyceride levels in an animal model of diet-induced obesity. nih.gov The α-adrenoceptors are considered valuable molecular targets because their stimulation can lead to undesirable effects such as vasoconstriction and the release of glucose and free fatty acids. nih.gov Antagonists of α1-adrenoceptors can induce vasodilatation, potentially reducing blood pressure, and have demonstrated positive effects on lipid and carbohydrate profiles. nih.gov These findings suggest that compounds containing the piperazine scaffold may have potential in the management of metabolic syndrome. nih.gov

Aldose Reductase Inhibitors for Diabetes-Related Complications

The inhibition of the enzyme aldose reductase (AR) is a significant therapeutic strategy for managing chronic complications associated with diabetes. nih.govgoogle.com The development of effective aldose reductase inhibitors (ARIs) is a focus of considerable research efforts. nih.gov Acetic acid derivatives represent a class of molecules that have been explored for this purpose. nih.govnih.gov

Research in this area has yielded several lead compounds. For example, studies on pyrrol-1-yl-acetic acid derivatives have been conducted to model their AR inhibitory activity using multivariate statistics to understand the key molecular descriptors for potency. nih.gov Another study identified [5-(benzyloxy)-1H-indol-1-yl]acetic acid as an aldose reductase inhibitor with IC50 values in the submicromolar and low micromolar range for the rat and human enzymes, respectively. nih.gov This particular compound was also found to significantly inhibit the accumulation of sorbitol in isolated rat lenses, a key process in the pathology of diabetic complications. nih.gov While these studies highlight the potential of the acetic acid scaffold in designing ARIs, the specific evaluation of this compound in this context is not detailed in the available literature.

Soluble Epoxide Hydrolase Inhibitors

The chemical scaffold of this compound is relevant to the development of soluble epoxide hydrolase (sEH) inhibitors. The pharmacological inhibition of sEH is recognized as a promising therapeutic approach for treating inflammatory diseases and pain by stabilizing endogenous epoxyeicosatrienoic acids. nih.gov

Research has focused on synthesizing and evaluating piperazine and piperidine derivatives for their sEH inhibitory activity. nih.govacgpubs.org In one study, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were developed. Within this series, variations of the N-acylpiperidine group, including the N-acetylpiperidine moiety, were examined to understand structure-activity relationships (SAR). nih.gov It was noted that modifying this part of the molecule could influence potency and pharmacokinetic properties. nih.gov Similarly, 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo nih.govannulen-7-yl)acetamide was synthesized as part of a series of potent sEH inhibitors. nih.gov Another line of research involved creating novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid, leading to the identification of a lead structure with an IC50 value of 1.75 µM against human sEH. acgpubs.org These studies underscore the importance of the N-acetylpiperazine/piperidine core in designing potent sEH inhibitors.

Considerations for Clinical Translation and Drug Development Pipelines

Preclinical Research Stages and Regulatory Frameworks

The journey of a chemical entity like this compound or its derivatives from a laboratory finding to a potential medicine is governed by rigorous preclinical research and regulatory standards. Before a compound can be considered for human trials, it must undergo extensive preclinical evaluation. nih.gov This stage is designed to establish a preliminary profile of the compound's efficacy and safety.

Key objectives of the preclinical phase include demonstrating that the compound binds selectively to its intended molecular target and produces the desired functional response. nih.gov Furthermore, it must show sufficient bioavailability to reach the target site within the body and elicit a therapeutic effect in relevant in vivo animal models of a human disease. nih.gov For instance, a derivative being developed as an sEH inhibitor would be tested in animal models of inflammation or inflammatory pain to confirm its activity. nih.gov The compound must also undergo formal toxicology studies in animals to identify potential risks before it can be approved for clinical testing in humans. nih.gov

Drugability Assessments and Lead Candidate Selection

The selection of a lead candidate for further development is a critical step in the drug discovery pipeline. A lead compound, which could be an analog of this compound, is chosen based on a comprehensive "drugability" assessment. nih.gov This evaluation considers a range of chemical, pharmacokinetic, and pharmacodynamic properties.

A high-quality lead should possess several key attributes. It must show high selectivity for its target receptor and demonstrate the desired biological activity in animal models. nih.gov From a chemical standpoint, the lead compound should be synthetically accessible, allowing for the creation of diverse analogs to optimize its properties. nih.gov Crucially, its pharmacokinetic profile, including bioavailability and metabolic half-life, should be within an acceptable range. nih.gov A common framework for assessing drug-likeness is Lipinski's Rule of Five, which provides general guidelines for properties that influence oral bioavailability.

| Parameter | Guideline (Lipinski's Rule of Five) |

| Molecular Weight | < 500 g/mol |

| LogP (Octanol-water partition coefficient) | < 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Table 1: Key parameters from Lipinski's Rule of Five used in drugability assessments. nih.gov

Intellectual Property and Patent Landscape Surrounding 4 Acetylpiperazin 1 Yl Acetic Acid

Comprehensive Patent Analysis

A thorough review of the patent literature reveals that while (4-Acetylpiperazin-1-yl)acetic acid is a known chemical entity, its direct and specific patenting is not prominent. Instead, the patent landscape is characterized by broader claims covering analogs and derivatives, as well as patents for specific applications of more complex molecules containing the (4-acetylpiperazin-1-yl) moiety.

Synthesis Process Patents

While patents specifically claiming a method for synthesizing this compound are not prevalent, the methodologies for creating similar structures are well-documented in the patent literature. These established processes provide a likely route for the synthesis of the target compound.

For instance, a process for preparing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid, known as Cetirizine, is detailed in patent GB2225321A. google.com This synthesis involves reacting 1-[(4-chlorophenyl)phenylmethyl]-piperazine with methyl (2-chloroethoxy)-acetate. google.com Another relevant patent, US4525358A, describes the preparation of 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids by hydrolyzing the corresponding amide or lower alkyl ester in a basic medium. google.com

Furthermore, a patent application, US 2009/0227791 A1, discloses synthetic schemes for N-substituted piperazine (B1678402) acetic acids and their active esters, which are intended for use as labeling reagents in mass spectrometry. These processes highlight the adaptability of the piperazine acetic acid core for various applications.

Composition of Matter Patents for this compound and its Analogs

Direct composition of matter patents for this compound itself are not readily found. However, numerous patents claim analogs and larger molecules that incorporate this core structure.

A notable example is patent US4525358A, which claims a class of 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. google.com This patent covers a broad range of substituents on the diphenylmethyl group, establishing a wide protective scope for this class of piperazine acetic acid analogs. google.com

More complex derivatives are also patented. For example, patent WO2006061233A1 claims the specific molecule 4-(S)-(4-acetyl-piperazin-1-yl)-2-(R)-(4-fluoro-2-methyl-phenyl)-piperidine-1-carboxylic acid, [1-(R)-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methylamide, and its pharmaceutically acceptable salts. google.com This patent demonstrates how the (4-acetylpiperazin-1-yl) moiety can be a component of a larger, more complex patented molecule.

The following table summarizes key composition of matter patents for analogs of this compound.

| Patent Number | Titled Invention | Key Claimed Analogs/Derivatives |

| US4525358A | 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid; 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]-acetic acid |

| WO2006061233A1 | The use of medicament 4-(s)-(4-acetyl-piperazin-1-yl)-2-(r)-(4-fluoro-2-methyl-phenyl)-piperidine-1-carboxylic acid, [1-(r)-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methylamide | 4-(S)-(4-Acetyl-piperazin-1-yl)-2-(R)-(4-fluoro-2-methyl-phenyl)-piperidine-1-carboxylic acid, [1-(R)-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methylamide |

Therapeutic Use Patents

Patents for the therapeutic uses of piperazine derivatives are abundant, reflecting their broad pharmacological potential. nih.gov While specific therapeutic use patents for this compound are not identified, patents for its derivatives and analogs point to several potential areas of application.

Patent WO2006061233A1 claims the use of its specific 4-(S)-(4-acetyl-piperazin-1-yl) derivative for the treatment of overactive bladder. google.com This suggests that molecules containing the (4-acetylpiperazin-1-yl) group may have utility in urological conditions.

The analogs described in US4525358A are claimed for their antiallergic, antihistaminic, bronchodilatory, and antispasmodic activities. google.com This highlights the potential for piperazine acetic acid derivatives to be developed for a range of inflammatory and respiratory conditions.

A broader patent review of piperazine derivatives reveals their application as antipsychotics, antianginals, antidepressants, anticancer, antiviral, and anti-inflammatory agents, among others. nih.gov This wide range of patented uses for the broader class of piperazine compounds suggests numerous potential therapeutic avenues that could be explored for this compound.

Freedom to Operate (FTO) Considerations in Research and Development

The freedom to operate for research and development involving this compound is a nuanced issue. The apparent lack of a specific composition of matter patent for the compound itself might suggest a degree of freedom for its synthesis and use in research.

However, the extensive patenting of analogs and derivatives presents significant FTO challenges for commercial development. Any attempt to commercialize this compound for a therapeutic use could potentially infringe on existing use patents for related compounds if the mechanism of action and therapeutic application are similar. For example, developing the compound for an allergic condition could face challenges from the owners of the US4525358A patent.

Furthermore, the broad claims in some synthesis patents for related piperazine acetic acids could also pose a risk, depending on the specific synthetic route employed. Researchers and developers must carefully navigate this patent landscape, potentially by focusing on novel applications not covered by existing patents or by seeking licenses from the holders of relevant patents.

Future Directions in Patent Protection and Commercialization

Given the existing patent landscape, future patent strategies for this compound and its derivatives are likely to focus on several key areas.

One potential avenue is the discovery and patenting of novel therapeutic uses for the compound that are distinct from those already claimed for its analogs. This would require significant investment in preclinical and clinical research to identify and validate new biological activities.

Another strategy could involve the development and patenting of new formulations of this compound that offer improved properties, such as enhanced bioavailability or a modified-release profile.

Furthermore, the creation of novel derivatives or prodrugs of this compound could open up new patenting opportunities. By modifying the core structure, it may be possible to develop new chemical entities with improved efficacy, safety, or pharmacokinetic profiles, thereby justifying new composition of matter patents.

Finally, non-therapeutic applications, such as the use of the compound as a chemical intermediate or as a specialized reagent, as suggested by patents on related labeling compounds, could also be explored as a path for commercialization and patent protection outside the crowded therapeutic space.

Advanced Research Methodologies and Future Directions in 4 Acetylpiperazin 1 Yl Acetic Acid Research

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

The precise characterization of (4-Acetylpiperazin-1-yl)acetic acid is fundamental to understanding its chemical behavior and ensuring its quality for research purposes. Advanced spectroscopic and analytical techniques are indispensable for confirming its molecular structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of this compound. ¹H NMR spectra would reveal distinct signals corresponding to the different proton environments within the molecule. For instance, the acetyl group's methyl protons would appear as a sharp singlet, while the protons on the piperazine (B1678402) ring would exhibit complex multiplets due to their chemical non-equivalence and spin-spin coupling. The methylene (B1212753) protons of the acetic acid moiety would also present a characteristic singlet.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can offer insights into the compound's structure, showing characteristic losses of the acetyl and carboxylic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the amide and the carboxylic acid. The O-H stretch of the carboxylic acid would appear as a broad band, while C-N stretching vibrations of the piperazine ring would also be evident. researchgate.netresearchgate.net

| Technique | Expected Observations | Reference/Notes |

|---|---|---|

| ¹H NMR | Singlet for acetyl (CH₃) protons; Multiplets for piperazine ring protons; Singlet for acetic acid (CH₂) protons. | Based on data for similar structures like 1-Acetylpiperazine (B87704). chemicalbook.com |

| ¹³C NMR | Signals for carbonyl carbons (amide and acid); Signals for piperazine ring carbons; Signal for acetyl methyl carbon. | Provides carbon skeleton information. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₈H₁₄N₂O₃. | Confirms molecular weight and formula. |

| FTIR (cm⁻¹) | ~1640 (Amide C=O stretch); ~1720 (Carboxylic acid C=O stretch); ~2500-3300 (Broad O-H stretch); C-N stretches. | Identifies key functional groups. researchgate.netresearchgate.net |

In Silico Modeling and Chemoinformatics Applications

Computational approaches are transforming drug discovery and chemical research by enabling the prediction of molecular properties and interactions, thereby saving time and resources.